Cas no 54015-49-5 (6-Ethoxypyrazin-2-amine)

6-Ethoxypyrazin-2-amine 化学的及び物理的性質
名前と識別子
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- 6-ethoxypyrazin-2-amine
- 2-Pyrazinamine, 6-ethoxy-
- Z2412196567
- 6-Ethoxypyrazin-2-amine
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- MDL: MFCD18458533
- インチ: 1S/C6H9N3O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,9)
- InChIKey: TZSLKMXBFQUHIZ-UHFFFAOYSA-N
- ほほえんだ: O(C1C=NC=C(N)N=1)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 99
- トポロジー分子極性表面積: 61
- 疎水性パラメータ計算基準値(XlogP): 0.9
6-Ethoxypyrazin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19258-5G |
6-ethoxypyrazin-2-amine |
54015-49-5 | 95% | 5g |
¥ 7,616.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554471-1g |
6-Ethoxypyrazin-2-amine |
54015-49-5 | 98% | 1g |
¥4245.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554471-10g |
6-Ethoxypyrazin-2-amine |
54015-49-5 | 98% | 10g |
¥18832.00 | 2024-05-09 | |
Enamine | EN300-260421-0.05g |
6-ethoxypyrazin-2-amine |
54015-49-5 | 95% | 0.05g |
$101.0 | 2024-06-18 | |
Enamine | EN300-260421-0.25g |
6-ethoxypyrazin-2-amine |
54015-49-5 | 95% | 0.25g |
$216.0 | 2024-06-18 | |
Enamine | EN300-260421-5.0g |
6-ethoxypyrazin-2-amine |
54015-49-5 | 95% | 5.0g |
$1530.0 | 2024-06-18 | |
Enamine | EN300-260421-2.5g |
6-ethoxypyrazin-2-amine |
54015-49-5 | 95% | 2.5g |
$1034.0 | 2024-06-18 | |
Enamine | EN300-260421-10.0g |
6-ethoxypyrazin-2-amine |
54015-49-5 | 95% | 10.0g |
$2269.0 | 2024-06-18 | |
1PlusChem | 1P01C501-250mg |
6-ethoxypyrazin-2-amine |
54015-49-5 | 95% | 250mg |
$320.00 | 2024-04-30 | |
A2B Chem LLC | AW45169-2.5g |
6-ethoxypyrazin-2-amine |
54015-49-5 | 95% | 2.5g |
$1124.00 | 2023-12-30 |
6-Ethoxypyrazin-2-amine 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
6-Ethoxypyrazin-2-amineに関する追加情報
Professional Introduction to Compound with CAS No. 54015-49-5 and Product Name: 6-Ethoxypyrazin-2-amine
The compound with the CAS number 54015-49-5 and the product name 6-Ethoxypyrazin-2-amine represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its ethoxy-substituted pyrazine core, has garnered attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry.
6-Ethoxypyrazin-2-amine is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms. The presence of an ethoxy group at the 6-position and an amine group at the 2-position introduces unique reactivity and functional properties, making it a valuable scaffold for synthesizing biologically active molecules. The compound’s ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, allows for the development of novel derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in pyrazine derivatives due to their demonstrated efficacy in modulating various biological pathways. 6-Ethoxypyrazin-2-amine has been explored in several preclinical studies for its potential role in treating inflammatory diseases, neurological disorders, and metabolic conditions. Its structural motif is particularly relevant in the design of kinase inhibitors, which are crucial in targeted cancer therapies. The compound’s ability to interact with specific enzymatic targets has opened new avenues for developing small-molecule drugs that can modulate disease-related signaling pathways.
One of the most compelling aspects of 6-Ethoxypyrazin-2-amine is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to develop novel analogs with enhanced binding affinity and selectivity. For instance, modifications at the 3-position or 4-position of the pyrazine ring have been investigated to improve solubility and metabolic stability, which are critical factors for drug candidates entering clinical trials.
The compound’s significance extends beyond academic research; it has found applications in industrial settings where high-throughput screening (HTS) is employed to identify lead compounds for drug development. The ease with which 6-Ethoxypyrazin-2-amine can be modified and incorporated into libraries of compounds makes it an indispensable tool for medicinal chemists seeking to optimize drug-like properties such as bioavailability and target engagement.
Recent advancements in computational chemistry have further highlighted the potential of 6-Ethoxypyrazin-2-amine as a building block for drug discovery. Molecular docking studies have demonstrated its ability to bind effectively to a range of protein targets, including those implicated in infectious diseases and chronic conditions. These studies not only provide insights into the compound’s mechanism of action but also guide the design of next-generation inhibitors with improved therapeutic profiles.
The synthesis of 6-Ethoxypyrazin-2-amine itself is a testament to the ingenuity of modern organic chemistry. While traditional methods involve multi-step processes that may require harsh conditions or expensive reagents, recent innovations have streamlined its preparation through catalytic transformations and greener synthetic routes. These advancements not only improve yield but also reduce environmental impact, aligning with global efforts toward sustainable pharmaceutical manufacturing.
In conclusion, 6-Ethoxypyrazin-2-amine, identified by CAS No. 54015-49-5, represents a cornerstone in the development of novel therapeutic agents. Its unique structural features and reactivity make it a versatile scaffold for drug discovery, with applications spanning multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to remain at the forefront of pharmaceutical innovation.
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